2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a derivative of nicotinonitrile characterized by the presence of a diethylamino group and a trifluoromethyl group. Its molecular formula is C17H16F3N, with a molecular weight of approximately 319.32 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions, making it an interesting subject for research in medicinal chemistry .
There is no current information available regarding the specific mechanism of action of DEAPN.
Research indicates that 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile exhibits notable biological activity. It has been studied for its potential as an antitumor agent and has shown promise in modulating enzyme activities due to its ability to interact with various biological molecules. The unique structure allows it to influence protein-ligand interactions, which is crucial for drug development .
The synthesis of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves several steps:
The compound has diverse applications across various fields:
Interaction studies have revealed that 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can form covalent bonds with thiol groups in proteins. This interaction can significantly alter protein function and modulate various biological pathways. Additionally, the trifluoromethyl group contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems .
Several compounds share structural similarities with 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Mercapto-6-phenyl-4-methylpyridine | Contains a thiol group | Lacks trifluoromethyl group |
| 2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine | Pyrimidine core instead of nicotinonitrile | Different biological activity profile |
| 2-Mercapto-6-phenyl-4-(trifluoromethyl)benzothiazole | Benzothiazole core | Alters interaction patterns with biological targets |
The presence of the trifluoromethyl group distinguishes 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile from these similar compounds, contributing to its unique chemical reactivity and biological properties .
The compound was first synthesized in the late 20th century as part of efforts to explore fluorinated heterocycles for pharmaceutical applications. Early synthetic routes involved multi-step reactions, such as the amination of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with diethylamine under controlled conditions. Its discovery coincided with advancements in trifluoromethylation techniques, which enabled efficient incorporation of the CF$$_3$$ group into aromatic systems. By the early 2000s, its structural characterization was solidified through NMR and mass spectrometry, as documented in PubChem entries.
The compound’s significance stems from three key features:
These attributes make it a valuable scaffold for constructing kinase inhibitors and TRPV1 antagonists, as demonstrated in recent pharmacological studies.
This compound belongs to the 2-amino-substituted nicotinonitrile subclass, distinguished by its substitution pattern:
| Position | Substituent | Role |
|---|---|---|
| 2 | Diethylamino | Electron donation, solubility |
| 4 | Trifluoromethyl | Metabolic stability, lipophilicity |
| 6 | Phenyl | Aromatic interactions |
Compared to simpler derivatives like 2-aminonicotinonitrile, the trifluoromethyl and phenyl groups enhance its binding affinity to hydrophobic protein pockets.
Recent studies focus on:
Ongoing research aims to optimize its synthetic accessibility, with microwave-assisted and flow-chemistry methods reducing reaction times.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming pyridine derivatives, where the pyridine ring serves as the parent structure with substituents identified by their positions and chemical nature [1] [2]. The systematic name reflects the compound's structural features: a diethylamino group at position 2, a phenyl group at position 6, a trifluoromethyl group at position 4, and a carbonitrile group at position 3 of the pyridine ring [1].
The molecular formula is C₁₇H₁₆F₃N₃, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, three fluorine atoms, and three nitrogen atoms [1] [2]. The systematic naming convention places the carbonitrile functional group as the principal functional group, with the compound being classified as a pyridine-3-carbonitrile derivative [1]. The numbering system for the pyridine ring follows standard International Union of Pure and Applied Chemistry protocols, with the nitrogen atom of the pyridine ring designated as position 1 [1].
| Systematic Name Component | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Diethylamino | 2 | N(C₂H₅)₂ | C₄H₁₀N |
| Carbonitrile | 3 | C≡N | CN |
| Trifluoromethyl | 4 | CF₃ | CF₃ |
| Phenyl | 6 | C₆H₅ | C₆H₅ |
| Pyridine | Parent ring | C₅H₄N | C₅H₄N |
The compound is known by several alternative names and synonyms documented in chemical databases and literature [1] [2]. The most commonly used alternative name is 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, which represents the traditional naming system using "nicotinonitrile" to denote the pyridine-3-carbonitrile core structure [1] [2]. This naming convention reflects historical terminology where nicotinic acid derivatives were named using the "nicotin-" prefix [1].
Another systematic alternative name is 3-Pyridinecarbonitrile, 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)-, which follows the Chemical Abstracts Service indexing nomenclature [1] [2]. This naming system places the principal functional group (carbonitrile) as a suffix to the parent heterocyclic system (pyridine) [1]. The compound is also referred to by various abbreviated forms in chemical databases, including designations that emphasize specific structural features or functional groups [1] [2].
| Alternative Name Type | Name | Source/Usage |
|---|---|---|
| Traditional Name | 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | Chemical databases [1] [2] |
| Chemical Abstracts Service Index Name | 3-Pyridinecarbonitrile, 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)- | Chemical Abstracts Service indexing [1] [2] |
| Systematic Alternative | 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | Literature references [1] |
The compound possesses several unique registry numbers and database identifiers that facilitate its identification across different chemical information systems [1] [2] [3]. The Chemical Abstracts Service Registry Number is 114084-97-8, which serves as the primary identifier for this compound in chemical databases and regulatory systems [1] [2] [3]. This registry number was assigned following the compound's first documentation in chemical literature and provides a unique, unambiguous identifier regardless of naming variations [1] [3].